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molecular formula C17H14BrN3O3 B1645538 4-[(3-Bromophenyl)amino]-6-methylcarbonyloxy-7-methoxyquinazoline

4-[(3-Bromophenyl)amino]-6-methylcarbonyloxy-7-methoxyquinazoline

Cat. No. B1645538
M. Wt: 388.2 g/mol
InChI Key: ZYQSHQHXTZJFSY-UHFFFAOYSA-N
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Patent
US07217717B2

Procedure details

To a solution of 6-acetoxy-4-(3-bromo-phenylamino)-7-methoxy-quinazoline (1.59 g, 4.11 mmol) (from Example 17, Step A, supra) in MeOH (30 mL) was added an aqueous solution of NH4OH (29%, 0.83 mL, 12.3 mmol). The reaction mixture was stirred at room temperature for 18 hours, then heated at 100° C. for 1.5 hours. The mixture was then cooled to room-temperature and filtered. The precipitate was collected and dried in vacuo to give the desired 4-(3-bromo-phenylamino)-7-methoxy-quinazolin-6-ol as a gray solid. (Yield 1.25 g, 88%).
Quantity
1.59 g
Type
reactant
Reaction Step One
Name
Quantity
0.83 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][C:14]=1[O:15][CH3:16])[N:11]=[CH:10][N:9]=[C:8]2[NH:17][C:18]1[CH:23]=[CH:22][CH:21]=[C:20]([Br:24])[CH:19]=1)(=O)C.[NH4+].[OH-]>CO>[Br:24][C:20]1[CH:19]=[C:18]([NH:17][C:8]2[C:7]3[C:12](=[CH:13][C:14]([O:15][CH3:16])=[C:5]([OH:4])[CH:6]=3)[N:11]=[CH:10][N:9]=2)[CH:23]=[CH:22][CH:21]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.59 g
Type
reactant
Smiles
C(C)(=O)OC=1C=C2C(=NC=NC2=CC1OC)NC1=CC(=CC=C1)Br
Name
Quantity
0.83 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 100° C. for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to room-temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)NC1=NC=NC2=CC(=C(C=C12)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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